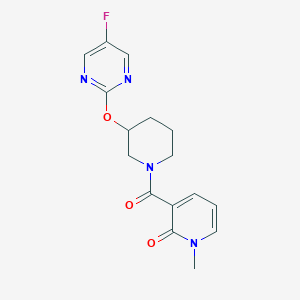

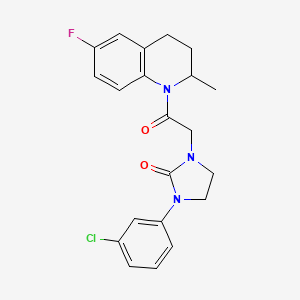

![molecular formula C11H10N4O4 B2667743 2-Hydroxy-5-[(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)amino]benzoic acid CAS No. 1417635-95-0](/img/structure/B2667743.png)

2-Hydroxy-5-[(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)amino]benzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “2-Hydroxy-5-[(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)amino]benzoic acid” is a complex organic molecule. It contains a benzoic acid group, which is a common moiety in various pharmaceuticals and is known for its antimicrobial properties . The compound also contains a 1,2,4-triazine ring, which is a type of heterocyclic compound. Heterocyclic compounds, such as imidazole, are known for their broad range of chemical and biological properties and are often used in the development of new drugs .

Aplicaciones Científicas De Investigación

Biosynthesis and Natural Products

- 3-Amino-5-hydroxy benzoic acid (3,5-AHBA), a precursor for a large group of natural products, is closely related to the compound . Studies have explored the biosynthesis of AHBA-derived natural products, covering molecular genetics, chemical, and biochemical perspectives (Kang, Shen, & Bai, 2012).

Synthetic Methods and Applications

- Research on the synthesis of related triazine derivatives, like 3-hydroxy-6-oxo[1,2,4]triazin-1-yl alaninamides, which are a new class of pseudopeptidic [1,2,4]triazines, offers insights into synthetic methods and potential applications (Sañudo, Marcaccini, Basurto, & Torroba, 2006).

Electrochemical Studies

- The electro-oxidation of 3,4-dihydroxy benzoic acid in the presence of 6-methyl-1,2,4-triazine-3-thione-5-one, closely related to the compound , has been studied for the synthesis of 7H-thiazolo[3,2-b]-1,2,4-triazin-7-one derivatives in aqueous media. This research offers valuable insights into the electrochemical synthesis methods (Fotouhi, Nematollahi, & Heravi, 2007).

Pharmacological Activity

- A study on the regioselective synthesis of 1,2,3-triazole derivatives bearing a phthalazine moiety, which includes screening for antimicrobial, antifungal, and antioxidant activities, provides insights into the potential pharmacological applications of related compounds (Shyma, Kalluraya, Peethambar, & Vijesh, 2016).

Antimicrobial Activities

- The synthesis and evaluation of antimicrobial activities of new 1,2,4-triazole derivatives provide an understanding of the potential use of similar compounds in combating microbial infections (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).

Corrosion Inhibition

- The use of benzothiazole derivatives as corrosion inhibitors for carbon steel, incorporating triazine structures, sheds light on the application of related compounds in materials science and engineering (Hu, Yan-bin, Ma, Zhu, Jun, Li, & Cao, 2016).

Propiedades

IUPAC Name |

2-hydroxy-5-[(6-methyl-5-oxo-4H-1,2,4-triazin-3-yl)amino]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N4O4/c1-5-9(17)13-11(15-14-5)12-6-2-3-8(16)7(4-6)10(18)19/h2-4,16H,1H3,(H,18,19)(H2,12,13,15,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTNGTUYGFCQALT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(NC1=O)NC2=CC(=C(C=C2)O)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

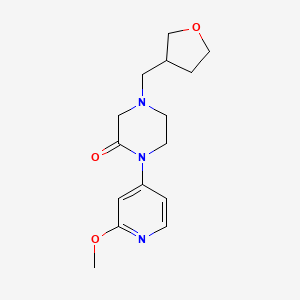

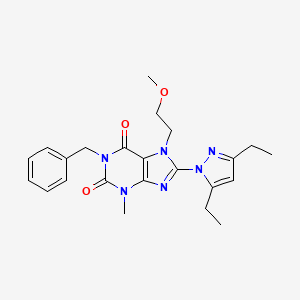

![2-(3-benzyl-4-oxopyrido[2,3-d]pyrimidin-2-yl)sulfanyl-N-(4-fluorophenyl)butanamide](/img/structure/B2667663.png)

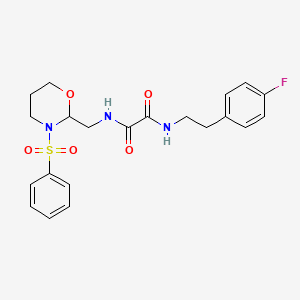

![N-cycloheptyl-3-[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]propanamide](/img/structure/B2667667.png)

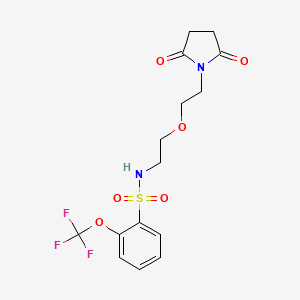

![N'-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-N-(2-hydroxyethyl)oxamide](/img/structure/B2667669.png)

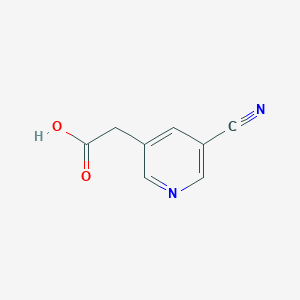

![N-(benzo[d][1,3]dioxol-5-yl)-3-(2-chloropropanamido)benzofuran-2-carboxamide](/img/structure/B2667673.png)

![(E)-ethyl 1-cyclohexyl-2-((3,4-difluorobenzoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2667675.png)

![N-(3-fluorophenyl)-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetamide](/img/structure/B2667678.png)

![(5R,8R,9R,10S,13S,14S)-13-methyldodecahydro-1H-cyclopenta[a]phenanthrene-3,17(2H,4H)-dione](/img/structure/B2667684.png)